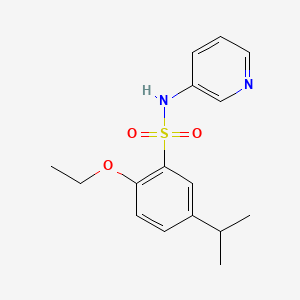

2-ethoxy-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of sulfonamide derivatives is not explicitly detailed for the compound . However, Paper 3 describes the synthesis of a related sulfonamide compound through an aminohalogenation reaction, which could suggest a potential synthetic route for the target compound involving similar strategies .

Molecular Structure Analysis

The molecular structures of related sulfonamide derivatives are reported in the papers. For instance, Paper 1 discusses the molecular and supramolecular structures of three N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide . The paper highlights the importance of torsion angles and hydrogen bonding in determining the molecular conformation, which would also be relevant for the analysis of "2-ethoxy-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide" .

Chemical Reactions Analysis

The papers do not provide specific reactions for the compound . However, the general reactivity of sulfonamide compounds can be inferred from the structural analysis and known chemistry of sulfonamides, such as their potential to form hydrogen bonds and participate in coordination chemistry as ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound "2-ethoxy-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide" are not directly reported. However, Paper 2 discusses the crystal structure and molecular conformation of a solvated sulfonamide, which provides insights into the potential physical properties such as crystal packing and hydrogen bonding capabilities . These properties are crucial for understanding the solubility, stability, and reactivity of the compound.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Piperidine derivatives, closely related to the chemical structure , have been studied for their corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations have been used to investigate the adsorption behaviors and inhibition efficiencies, suggesting potential applications in materials science and engineering (Kaya et al., 2016).

Catalysis

Research on Cp*Ir(pyridinesulfonamide)Cl pre-catalysts for the transfer hydrogenation of ketones demonstrates the utility of pyridinesulfonamide derivatives in catalysis. These studies highlight their efficiency under air and without the need for basic additives, pointing to applications in green chemistry and sustainable industrial processes (Ruff et al., 2016).

Pharmacological Research

Studies on various sulfonamide derivatives have shown significant pharmacological activity, including the potential as endothelin receptor antagonists and α1-adrenoceptor antagonists. These findings indicate the compound's relevance in developing new therapeutic agents for cardiovascular diseases and conditions involving endothelin receptors or α1-adrenoceptors (Harada et al., 2001; Honda et al., 1985).

Eigenschaften

IUPAC Name |

2-ethoxy-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c1-4-21-15-8-7-13(12(2)3)10-16(15)22(19,20)18-14-6-5-9-17-11-14/h5-12,18H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEEQUNTZDRJHDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethoxy-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(8-(4-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2535055.png)

![Ethyl 1-(2-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate](/img/structure/B2535056.png)

![N-(3-chlorophenyl)-N'-(5,6-dihydrobenzo[h]quinazolin-2-yl)urea](/img/structure/B2535059.png)

![7-methoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2535062.png)

![ethyl 4-(3-(2-ethoxyethyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2535070.png)

![Methyl 4-[2-(4-amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzoate](/img/structure/B2535073.png)

![(2Z)-N-(2,4-dimethylphenyl)-2-[(2-fluoro-4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2535076.png)

![2-(Methylsulfanyl)-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2535077.png)